METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-3,6-DIHYDROXY-6-METHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXYLATE
Overview
Description
Methyl 4-(1,3-benzodioxol-5-yl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate is a complex organic compound that features a unique structure combining a benzodioxole ring and an indazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-3,6-DIHYDROXY-6-METHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole ring, followed by the construction of the indazole core. Key steps may include:
Alkylation: The benzodioxole ring can be alkylated using appropriate alkyl halides in the presence of a base.
Cyclization: The indazole core is formed through cyclization reactions, often involving hydrazine derivatives.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the benzodioxole ring, leading to various reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Alcohols, reduced benzodioxole derivatives.
Substituted Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving oxidative stress and enzyme inhibition.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-3,6-DIHYDROXY-6-METHYL-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) or other oxidoreductases, leading to anti-inflammatory or anticancer effects.
Oxidative Stress Modulation: By participating in redox reactions, the compound can modulate oxidative stress pathways, potentially protecting cells from damage.
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-3-(N-fused heteroaryl) indoles: These compounds share the benzodioxole ring and indole core, exhibiting similar biological activities.
Benzodioxole Derivatives: Compounds like 1-(1,3-benzodioxol-5-yl)methyl-4-(halobenzoyl)piperazines have related structures and are used in similar research contexts.
Uniqueness: Methyl 4-(1,3-benzodioxol-5-yl)-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dual hydroxyl groups and methyl ester make it particularly versatile for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 4-(1,3-benzodioxol-5-yl)-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-17(22)6-9-13(15(20)19-18-9)12(14(17)16(21)23-2)8-3-4-10-11(5-8)25-7-24-10/h3-5,12,14,22H,6-7H2,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCHQXCXUUAWTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C1C(=O)OC)C3=CC4=C(C=C3)OCO4)C(=O)NN2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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